molecular formula C15H19NO2 B2707770 N-(3-(benzofuran-2-yl)propyl)isobutyramide CAS No. 2034457-27-5

N-(3-(benzofuran-2-yl)propyl)isobutyramide

Cat. No.: B2707770
CAS No.: 2034457-27-5
M. Wt: 245.322
InChI Key: JDVDLZADNCDNGV-UHFFFAOYSA-N
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Description

“N-(3-(benzofuran-2-yl)propyl)isobutyramide” is a compound that contains a benzofuran ring . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This compound has a molecular formula of C15H19NO2 and a molecular weight of 245.322.


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzofuran ring, which is a heterocyclic compound having a benzene ring fused to a furan ring . The compound also contains an isobutyramide group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the sources, benzofuran compounds are known to be involved in various chemical reactions . For instance, benzofuran rings can be constructed through copper-mediated and palladium-catalyzed coupling reactions .

Scientific Research Applications

Synthesis and Chemical Properties

Benzofuran derivatives, including compounds structurally related to N-(3-(benzofuran-2-yl)propyl)isobutyramide, have been extensively studied for their synthesis and chemical properties. For instance, innovative methods for constructing benzofuran rings have been discovered, contributing to the development of compounds with potential pharmaceutical applications (Yu-hang Miao et al., 2019). Furthermore, the synthesis of 2,3-disubstituted benzofurans from acrolein dimer and 1,3-dicarbonyl compounds highlights the versatility of benzofuran compounds in chemical synthesis (Wenbo Huang et al., 2019).

Biological Activities

Benzofuran derivatives exhibit a broad spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. The unique structural features of benzofuran compounds make them promising candidates in the search for new therapeutic agents (Asha Hiremathad et al., 2015). For example, benzofuran-based hybrid compounds have been explored for their potential in inhibiting cholinesterase activity, beta-amyloid aggregation, and Aβ neurotoxicity, targeting multiple pathways relevant to Alzheimer's disease (S. Rizzo et al., 2008).

Antimicrobial Applications

The search for new antimicrobial agents has led to the development of benzofuran derivatives with promising antimicrobial properties. A series of N′-(5 or 7 substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides demonstrated significant antimicrobial activity, highlighting the potential of benzofuran compounds in addressing drug resistance challenges (V. Ugale et al., 2017).

Future Directions

Benzofuran compounds, including “N-(3-(benzofuran-2-yl)propyl)isobutyramide”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs .

Mechanism of Action

Target of Action

The primary targets of N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

The specific mode of action of N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide It’s known that benzofuran derivatives can interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

The exact biochemical pathways affected by N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide Benzofuran derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

The molecular and cellular effects of N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-11(2)15(17)16-9-5-7-13-10-12-6-3-4-8-14(12)18-13/h3-4,6,8,10-11H,5,7,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVDLZADNCDNGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCCC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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